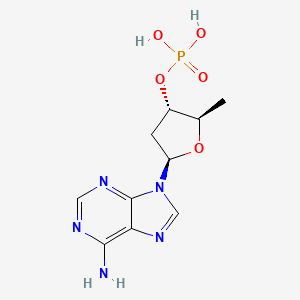

2',5'-Dideoxy-adenosine 3'-monophosphate

Descripción general

Descripción

2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO: es una molécula pequeña que pertenece a la clase de compuestos orgánicos conocidos como ribonucleósidos 3'-fosfatos. Estos compuestos contienen un grupo fosfato unido al carbono C-3 de la ribosa o la desoxirribosa. Las bases nitrogenadas en estos compuestos se limitan a purinas, pirimidinas y derivados de la piridina .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO normalmente implica la desoxigenación selectiva de derivados de adenosina. El proceso incluye el uso de reactivos y catalizadores específicos para lograr la desoxigenación deseada en las posiciones 2' y 5' mientras se mantiene la integridad del grupo fosfato en la posición 3' .

Métodos de producción industrial: La producción industrial de 2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO puede implicar la síntesis química a gran escala utilizando reactores automatizados y sistemas de purificación. El proceso garantiza un alto rendimiento y pureza del compuesto, adecuado para diversas aplicaciones en investigación e industria .

Análisis De Reacciones Químicas

Tipos de reacciones: 2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede ser oxidado en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede experimentar reacciones de sustitución donde átomos o grupos específicos son reemplazados por otros.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.

Sustitución: Las reacciones de sustitución pueden involucrar reactivos como halógenos, agentes alquilantes y nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados de adenosina oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Química: En química, 2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO se utiliza como precursor para la síntesis de otros análogos de nucleósidos. Sirve como bloque de construcción para el desarrollo de compuestos novedosos con posibles aplicaciones terapéuticas .

Biología: En la investigación biológica, el compuesto se utiliza para estudiar los mecanismos del metabolismo de los nucleósidos y el papel de los nucleótidos en los procesos celulares. También se utiliza en la investigación de las interacciones enzima-sustrato y la regulación de las vías de los nucleótidos .

Medicina: En medicina, se está explorando 2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO por sus posibles propiedades antivirales y anticancerígenas. Se estudia su capacidad para inhibir enzimas y vías específicas involucradas en la progresión de la enfermedad .

Industria: En el sector industrial, el compuesto se utiliza en la producción de productos farmacéuticos y como herramienta de investigación en el desarrollo de fármacos. También se emplea en la síntesis de reactivos de diagnóstico y ensayos bioquímicos .

Mecanismo De Acción

El mecanismo de acción de 2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO implica su interacción con objetivos moleculares específicos, como la adenilato ciclasa. El compuesto actúa como un inhibidor de la adenilato ciclasa, modulando así los niveles de monofosfato de adenosina cíclico (cAMP) dentro de las células. Esta inhibición afecta varios procesos celulares, incluida la transducción de señales, la expresión génica y la regulación metabólica .

Comparación Con Compuestos Similares

Compuestos similares:

2',3'-DIDEOXIADENOSINA 5'-MONOFOSFATO: Otro análogo de nucleósido con características estructurales similares pero diferentes grupos funcionales.

2',5'-DIDEOXIADENOSINA 3'-TRIFOSFATO: Un derivado trifosfato con grupos fosfato adicionales, lo que lleva a diferentes propiedades bioquímicas.

Singularidad: 2',5'-DIDEOXI-ADENOSINA 3'-MONOFOSFATO es único debido a su patrón específico de desoxigenación y su capacidad para inhibir la adenilato ciclasa. Este mecanismo de acción distinto lo diferencia de otros análogos de nucleósidos y lo convierte en una herramienta valiosa en la investigación científica y el desarrollo de fármacos .

Actividad Biológica

2',5'-Dideoxy-adenosine 3'-monophosphate (ddAMP) is a nucleoside analog that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This compound is characterized by the absence of the 2'-hydroxyl group on the ribose sugar, which contributes to its distinct biochemical behavior and potential therapeutic applications, particularly in antiviral and anticancer therapies.

Chemical Structure and Properties

The chemical structure of ddAMP is critical to its biological activity. The absence of the 2'-hydroxyl group prevents normal RNA synthesis, making it a useful tool in studies involving RNA polymerases and other nucleic acid-related enzymes. The molecular formula for ddAMP is C10H12N5O6P, and its structural formula can be represented as follows:

The biological activity of ddAMP primarily revolves around its role as an inhibitor of nucleic acid synthesis. By mimicking the structure of adenosine triphosphate (ATP), ddAMP can interfere with various enzymatic processes, including:

- Inhibition of RNA polymerase : ddAMP acts as a competitive inhibitor, preventing the incorporation of ATP into RNA strands.

- Impact on cellular signaling : As an ATP analog, it may influence signaling pathways that rely on ATP-dependent processes.

Antiviral Activity

Research indicates that ddAMP exhibits antiviral properties, particularly against retroviruses such as HIV. Its mechanism involves the inhibition of viral reverse transcriptase, thereby blocking viral replication. In vitro studies have demonstrated that ddAMP can reduce viral load in infected cell lines, showcasing its potential as a therapeutic agent.

Cytotoxic Effects

In addition to its antiviral properties, ddAMP has shown cytotoxic effects against various cancer cell lines. Studies have reported that ddAMP induces apoptosis in cancer cells through mechanisms involving:

- Cell cycle arrest : ddAMP can cause G1 phase arrest, preventing cancer cells from proliferating.

- Induction of apoptosis : It activates caspases, leading to programmed cell death.

Study 1: Antiviral Efficacy

A study conducted by evaluated the efficacy of ddAMP against HIV-1 in MT-2 cells. The results indicated that ddAMP reduced viral replication significantly at concentrations as low as 0.5 µM, demonstrating a promising therapeutic index.

Study 2: Anticancer Properties

In another investigation published in , researchers explored the effects of ddAMP on human leukemia cells. The compound was found to induce a dose-dependent decrease in cell viability, with IC50 values ranging from 1 to 5 µM across different cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Target | Mechanism | IC50/EC50 |

|---|---|---|---|

| Antiviral | HIV-1 | Inhibition of reverse transcriptase | 0.5 µM |

| Cytotoxic | Human leukemia cells | Induction of apoptosis | 1 - 5 µM |

| Antiviral | Hepatitis B Virus | Inhibition of viral replication | Not specified |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2',5'-Dideoxy-Adenosine 3'-Monophosphate, and how do they compare in efficiency?

- Methodological Answer : Synthesis typically involves enzymatic phosphorylation or chemical modification of adenosine derivatives. For example, phosphorylation at the 3'-position can be achieved using kinase enzymes or chemical agents like phosphoryl chloride. Evidence from similar compounds (e.g., adenosine 5'-triphosphate-2',3'-dialdehyde) suggests regioselective phosphorylation requires protecting groups to prevent undesired side reactions . Comparative efficiency is assessed via HPLC purity analysis and yield optimization studies .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for verifying sugar-phosphate linkage and deoxyribose conformation. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves spatial arrangements, as demonstrated in studies of related 3'-monophosphate derivatives .

Q. How does the absence of hydroxyl groups at the 2' and 5' positions influence the compound's stability in aqueous solutions?

- Methodological Answer : The lack of 2'- and 5'-OH groups reduces susceptibility to hydrolysis, particularly under alkaline conditions. Stability assays (e.g., pH-dependent degradation monitored via UV-Vis spectroscopy) show enhanced longevity compared to ribose-containing analogs .

Q. What role does this compound play in studying DNA repair mechanisms?

- Methodological Answer : As a dideoxy analog, it acts as a chain terminator in DNA synthesis, enabling studies of replication errors or repair enzyme specificity. Competitive inhibition assays with DNA polymerases (e.g., Taq or reverse transcriptase) quantify its incorporation efficiency .

Q. How can researchers differentiate this compound from isomeric adenosine monophosphates?

- Methodological Answer : Ion-pair chromatography with UV detection (254 nm) separates isomers based on retention times. Enzymatic assays (e.g., phosphatase treatment followed by HPLC) confirm phosphate position specificity, as validated in studies of 2'- vs. 3'-monophosphate derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzyme inhibition profiles of this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., Mg²⁺ concentration or pH). Use mutational analysis of target enzymes (e.g., thymidylate kinase) combined with isothermal titration calorimetry (ITC) to quantify binding affinities under standardized buffers . Comparative studies with 5'-monophosphate analogs further clarify positional effects .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) enhance metabolic tracking of this compound in cellular systems?

- Methodological Answer : Stable isotope-labeled analogs (e.g., ¹³C₁₀,¹⁵N₅) enable precise quantification via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Applications include tracing nucleotide salvage pathways or measuring incorporation into damaged DNA, as demonstrated in studies using 2'-deoxyadenosine-13C10,15N5 .

Q. What role does this compound play in modulating cyclic nucleotide signaling pathways?

- Methodological Answer : While not a cyclic nucleotide itself, it may interfere with cAMP/cGMP-dependent protein kinases (PKA/PKG) by competing for ATP-binding pockets. Radioligand displacement assays (e.g., using ³H-cAMP) quantify inhibition potency, as adapted from cAMP-protein binding studies .

Q. How can structural modifications of this compound improve its specificity for bacterial vs. mammalian enzymes?

- Methodological Answer : Rational design based on bacterial enzyme active sites (e.g., Streptococcus pneumoniae thymidylate kinase) involves introducing halogen substituents or altering phosphate coordination. Molecular docking simulations paired with MIC (Minimum Inhibitory Concentration) assays validate selectivity, as seen in studies of antibacterial dideoxy-nucleotides .

Q. What methodologies address challenges in quantifying low concentrations of this compound in biological matrices?

- Methodological Answer : Solid-phase extraction (SPE) coupled with ultra-high-performance LC (UHPLC) improves sensitivity. Isotope dilution assays using deuterated internal standards minimize matrix effects, a technique validated for similar nucleotides in renal perfusate studies .

Propiedades

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)/t5-,6+,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZMOICZSFFLB-DSYKOEDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.